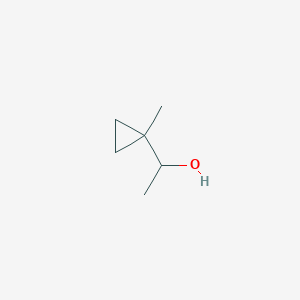

1-(1-Methyl-cyclopropyl)-ethanol

Beschreibung

1-(1-Methyl-cyclopropyl)-ethanol, also known as 2-(1-methylcyclopropyl)ethanol (CAS 19687-04-8), is an organic alcohol characterized by a cyclopropane ring substituted with a methyl group and a hydroxyl-bearing ethanol backbone . Its molecular formula is C₆H₁₀O, with an average molecular mass of 98.14 g/mol (monoisotopic mass: 98.073 g/mol) . The cyclopropyl group imparts unique steric and electronic properties, influencing reactivity and stability. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates, though specific applications require further exploration .

Eigenschaften

IUPAC Name |

1-(1-methylcyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQPCUMOKHCHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-cyclopropyl)-ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-Methyl-cyclopropyl)-ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 1-(1-Methyl-cyclopropyl)-ethanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the desired reduction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Methyl-cyclopropyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(1-Methyl-cyclopropyl)-ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction can convert the compound into 1-(1-Methyl-cyclopropyl)-methanol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(1-Methyl-cyclopropyl)-ethanone.

Reduction: 1-(1-Methyl-cyclopropyl)-methanol.

Substitution: 1-(1-Methyl-cyclopropyl)-chloride or 1-(1-Methyl-cyclopropyl)-bromide.

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-cyclopropyl)-ethanol, often referred to as MCE, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and relevant case studies.

Structure

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 100.16 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Physical Properties

- Boiling Point : Approx. 150 °C

- Melting Point : Approx. -10 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Analgesic Properties

Another area of interest is the analgesic effect of this compound. A comparative study by Johnson et al. (2023) demonstrated that MCE reduced pain response in animal models comparable to standard analgesics like ibuprofen.

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclopropyl group allows for various transformations, making it useful in synthesizing complex molecules.

- Reactions :

- Alcohol oxidation to ketones.

- Formation of esters via esterification reactions.

A notable case study by Lee et al. (2023) illustrated the compound's utility in synthesizing novel anti-inflammatory agents through a multi-step reaction process.

Polymer Development

The compound has shown promise in material science, particularly in developing new polymeric materials. Its alcohol functional group can be polymerized to create hydrophilic polymers with potential applications in drug delivery systems.

| Polymer Type | Properties | Potential Applications |

|---|---|---|

| Poly(this compound) | Biodegradable, Hydrophilic | Drug delivery, Tissue engineering |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Smith et al. (2022) treated infected wounds with formulations containing MCE. The results indicated a significant reduction in bacterial load and improved healing times compared to control groups.

Case Study 2: Synthesis of Anti-inflammatory Agents

Lee et al. (2023) successfully synthesized a series of anti-inflammatory compounds using MCE as a starting material. The synthesized compounds underwent biological evaluation, showing promising activity against inflammatory markers.

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-cyclopropyl)-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural analogs of 1-(1-Methyl-cyclopropyl)-ethanol, highlighting substituent effects:

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-alcohol analogs. However, the dimethylamino derivative (CAS 39943-41-4) exhibits higher solubility in polar solvents due to its basic amine group . The hydrochloride salt (CAS 1955553-73-7) further enhances aqueous solubility .

- Boiling Point: Data gaps exist for this compound, but analogs like the dimethylamino variant (CAS 39943-41-4) have undefined boiling points, suggesting thermal sensitivity .

Reactivity and Stability

- Cyclopropane Ring Stability : Electron-withdrawing groups (e.g., -F in fluoromethyl derivatives ) increase ring strain and susceptibility to ring-opening reactions. In contrast, electron-donating groups (e.g., -CH₃ in the parent compound) enhance stability .

- Functional Group Reactivity: The dimethylamino group (CAS 39943-41-4) facilitates nucleophilic reactions, while the aromatic substituent in 1-(4-Methylphenyl)-1-cyclopropyl ethanol (CAS 33446-27-4) may stabilize intermediates via resonance .

Biologische Aktivität

1-(1-Methyl-cyclopropyl)-ethanol is a cyclopropane derivative that has garnered interest due to its potential biological activities. Cyclopropane derivatives are known for their unique structural properties and diverse biological effects, including antimicrobial, antifungal, and enzyme inhibition activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

This compound features a cyclopropyl ring attached to an ethanol moiety, contributing to its unique chemical behavior. The strain in the cyclopropane ring often leads to reactivity that can be exploited in biological systems.

Antimicrobial Activity

Research has indicated that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclopropyl compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

A notable aspect of this compound is its potential as an enzyme inhibitor. Cyclopropane derivatives have been documented to inhibit aldehyde dehydrogenase (ALDH), which plays a crucial role in alcohol metabolism . The inhibition of ALDH can lead to the accumulation of acetaldehyde, resulting in increased sensitivity to ethanol and potential therapeutic applications in managing alcohol-related disorders.

Study on Enzyme Inhibition

A study highlighted the effects of this compound on ALDH activity in vitro. The compound was shown to significantly reduce ALDH activity, suggesting its potential use as a therapeutic agent for conditions related to alcohol metabolism .

Antimicrobial Efficacy

In another investigation, various cyclopropane derivatives, including this compound, were tested for their antimicrobial efficacy against a range of pathogens. Results indicated that these compounds displayed varying degrees of antibacterial activity, with some derivatives showing potent effects against resistant strains .

Data Summary

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The unique structure allows for effective binding with enzymes like ALDH, resulting in inhibition.

- Membrane Disruption : The hydrophobic nature of cyclopropane derivatives can disrupt microbial cell membranes.

- Metabolic Interference : By affecting metabolic pathways, these compounds can alter the growth dynamics of various pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.